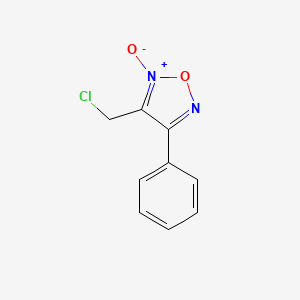

3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide

Description

3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furoxan) core substituted with a phenyl group at position 4 and a chloromethyl group at position 2. The chloromethyl substituent enhances its reactivity, making it a versatile intermediate for further functionalization, such as nucleophilic substitutions or coupling reactions .

Properties

CAS No. |

217966-10-4 |

|---|---|

Molecular Formula |

C9H7ClN2O2 |

Molecular Weight |

210.62 g/mol |

IUPAC Name |

3-(chloromethyl)-2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

NREYEXWRWAMJMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2CCl)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide (Intermediate Alcohol)

- Starting material: Cinnamyl alcohol

- Reagents and conditions:

- Sodium nitrite (NaNO2) in water

- Acetic acid (HOAc)

- Room temperature stirring for 4 hours

- Procedure:

Cinnamyl alcohol is added dropwise to a stirred aqueous solution of sodium nitrite and acetic acid. The reaction mixture is maintained at room temperature for 4 hours. After completion, the mixture is neutralized with sodium bicarbonate (NaHCO3) and extracted with ethyl acetate (EtOAc). The organic layers are dried over sodium sulfate (Na2SO4) and concentrated under reduced pressure. Purification by silica gel column chromatography (using petroleum ether/EtOAc 7:1 as eluent) yields the intermediate 3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide as a furoxan alcohol in approximately 30% yield.

Conversion of the Hydroxymethyl Intermediate to the Chloromethyl Derivative

- Starting material: 3-(Hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide

- Reagents and conditions:

- Thionyl chloride (SOCl2)

- Pyridine

- Anhydrous dichloromethane (CH2Cl2)

- Ice bath followed by room temperature stirring for 3 hours

- Procedure:

The intermediate alcohol is dissolved in anhydrous dichloromethane with pyridine and cooled in an ice bath. Thionyl chloride is added dropwise under stirring. The mixture is then allowed to warm to room temperature and stirred for 3 hours. The reaction mixture is washed sequentially with ice water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the target compound as a clear oil.

General Reaction Scheme Summary

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Cinnamyl alcohol + NaNO2 in HOAc | Room temperature, 4 hours | 3-(Hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide | ~30 |

| 2 | Intermediate alcohol + SOCl2 + Pyridine | CH2Cl2, ice bath → RT, 3 hours | This compound | Not specified (high purity) |

Detailed Research Findings and Analysis

- The initial formation of the furoxan alcohol intermediate is achieved via nitrosation and cyclization of cinnamyl alcohol with sodium nitrite in acetic acid, a mild and efficient method that avoids harsh conditions.

- The conversion to the chloromethyl derivative is facilitated by thionyl chloride in the presence of pyridine, which acts as a base to scavenge generated HCl, improving reaction efficiency and minimizing side reactions.

- The reaction conditions are mild, and the product is isolated as an oil that can be further purified if necessary.

- This chloromethyl intermediate is a versatile synthetic building block for further derivatization, such as nucleophilic substitution reactions to introduce various substituents at the chloromethyl position.

- The methodology has been extended to prepare various analogues by modifying the aryl substituent on the oxadiazole ring, demonstrating the general applicability of the synthetic route.

Summary Table of Preparation Methods

Additional Notes on Synthetic Utility

- The chloromethyl derivative serves as a key intermediate in the synthesis of biologically active oxadiazole derivatives, including compounds with antibacterial and neuroprotective properties.

- The synthetic protocol allows for the introduction of various nucleophiles to replace the chlorine atom, enabling the generation of diverse functionalized derivatives for medicinal chemistry applications.

- The mild reaction conditions and straightforward purification steps make this method suitable for scale-up and further chemical modification.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as sodium phenoxide, leading to the formation of phenoxy-substituted products.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions, altering the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include sodium phenoxide for substitution reactions and various oxidizing or reducing agents for redox reactions. The reactions are typically carried out in solvents like ethanol under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium phenoxide yield phenoxy-substituted oxadiazole derivatives .

Scientific Research Applications

While the search results do not provide extensive details specifically on the applications of "3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide," they do offer some context regarding its synthesis, potential uses, and related compounds.

Synthesis and Derivatives

- Synthesis of Derivatives : The compound this compound (6) can be created through chemical processing . A solution of crude oil (6) and quinoxaline-2-ol in acetone with anhydrous K2CO3 under reflux yields 4-phenyl-3-(quinoxalin-2-yloxy)-1,2,5-oxadiazole 2-oxide (7) . This method is applicable to various furoxan alcohols, including 4-(4-fluorophenyl)-3-(hydroxymethyl)-1,2,5-oxadiazole 2-oxide .

Potential Applications

- Hypoxic Cell Cytotoxins : Several 1,2,5-oxadiazole N-oxide derivatives, including deoxygenated analogs, have been synthesized and tested as potential selective hypoxic cell cytotoxins . However, tests revealed these compounds to be non-selective .

- Cytotoxic Activity : 3-Cyano-N2-oxide-4-phenyl-1,2,5-oxadiazole showed the best cytotoxic activity in oxia, with the electronic characteristics of the 1,2,5-oxadiazole substituents explaining the observed cytotoxicity .

- Drug Discovery : The 1,2,4-oxadiazole nucleus and its derivatives show promise in discovering and developing drugs with immense bioactivities .

- Antibacterial Activity : Novel 4-phenyl-3-((quinoxalin-2-yloxy)methyl)-1,2,5-oxadiazole 2-oxide derivatives have been synthesized and exhibit biological interest .

Safety and Handling

- Safety Data Sheets (SDS) are available for 1,2,5-Oxadiazole, 3-(chloromethyl)-4-phenyl-, 2-oxide (CAS 217966-10-4) .

Related Research

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophiles, while the oxadiazole ring can participate in electron transfer reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 4-phenyl-1,2,5-oxadiazole 2-oxide derivatives allows for meaningful comparisons with 3-(chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide. Key analogs, their properties, and applications are summarized below:

Table 1: Structural and Physical Property Comparisons

*Yield for bromomethyl derivative synthesized via NBS bromination .

Reactivity and Functionalization

- Chloromethyl vs. However, chlorine’s smaller atomic radius may improve steric accessibility in coupling reactions .

- Hydrazone Derivatives : Compounds like 8b (Table 1) exhibit enhanced thermal stability (mp > 220°C) due to intramolecular hydrogen bonding from the hydrazone moiety, contrasting with the chloromethyl analog’s likely lower stability .

- Piperazine/Piperidine Hybrids : Substitution with amine-containing groups (e.g., 4-methylpiperidine) improves blood-brain barrier penetration, as seen in neuroprotective agents .

Biological Activity

3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent studies.

This compound is characterized by its oxadiazole ring structure which contributes to its biological properties. The compound's molecular formula is C10H8ClN3O2, and it exhibits a melting point of approximately 100°C and a boiling point around 300°C .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| OX1 | E. coli | 8 |

| OX2 | P. aeruginosa | 16 |

| OX3 | C. albicans | 4 |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Notably, studies have reported that derivatives of oxadiazoles exhibit IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, one study reported an IC50 value of approximately 15 µM for a related oxadiazole derivative against MCF-7 cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| OX4 | MCF-7 | 15 |

| OX5 | HeLa | 20 |

| OX6 | A549 | 25 |

The biological activity of oxadiazoles is often attributed to their ability to interact with cellular targets such as enzymes and receptors. For example, some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels . Additionally, certain oxadiazoles have been shown to inhibit carbonic anhydrases (CAs), which are enzymes involved in tumor growth and metastasis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their antibacterial activity against resistant strains of Mycobacterium tuberculosis. One derivative demonstrated excellent metabolic stability and significant activity against monoresistant strains with a half-life of approximately 1.63 hours in vivo .

Q & A

Q. What are the standard synthetic routes for preparing 3-(Chloromethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization reactions using substituted hydrazides or nitrile oxides. For example, refluxing precursors (e.g., chloromethyl-substituted nitrile oxides) in polar aprotic solvents like DMSO under controlled temperatures (80–100°C) for 12–18 hours can yield the target compound. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product . Optimization includes adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of chloromethylating agents), monitoring pH during intermediate steps, and using inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (CDCl/DMSO-d) to confirm substituent positions. The chloromethyl group typically appears at δ 4.5–5.0 ppm in -NMR.

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., N–O stretching at 1250–1350 cm, C–Cl at 650–750 cm).

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation, 296 K) resolves molecular geometry and confirms the oxadiazole ring conformation. Data refinement with software like SHELX ensures accuracy (R factor < 0.05) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.

- Waste Disposal : Neutralize chlorinated byproducts with alkaline solutions (e.g., 10% NaOH) before disposal. Document waste streams per institutional guidelines .

Advanced Research Questions

Q. How do electronic effects of the chloromethyl and phenyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the oxadiazole N-oxide ring activates the chloromethyl group for nucleophilic attack. Computational methods (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactivity hotspots. Experimentally, compare reaction rates with alternative substituents (e.g., bromomethyl) under identical conditions (solvent, temperature) to quantify electronic effects. Data contradictions (e.g., unexpected regioselectivity) may arise from steric hindrance of the phenyl group, requiring multi-variable regression analysis .

Q. What strategies resolve contradictions in proposed reaction mechanisms for the compound’s thermal decomposition?

- Methodological Answer :

- Kinetic Studies : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition stages.

- Isotopic Labeling : Use -labeled oxadiazole to trace nitrogen migration pathways.

- In Situ Spectroscopy : Monitor decomposition intermediates via FT-IR or Raman spectroscopy. Conflicting data (e.g., competing pathways) can be resolved by comparing activation energies (Arrhenius plots) and product distributions under varying pressures .

Q. How can crystallographic challenges (e.g., poor crystal growth) be addressed for structural validation?

- Methodological Answer :

- Solvent Screening : Test slow evaporation in solvent pairs (e.g., dichloromethane/hexane) to promote nucleation.

- Temperature Gradients : Use gradient cooling (0.5°C/hour) to enhance crystal quality.

- Additive Crystallization : Introduce trace additives (e.g., ionic liquids) to stabilize lattice formation. Refinement software (Olex2, PLATON) can correct for disorders or twinning artifacts .

Q. What methodologies predict the compound’s biological activity based on its structural analogs?

- Methodological Answer :

- In Silico Docking : Use software (AutoDock Vina) to simulate interactions with target proteins (e.g., nitroreductases). Focus on the oxadiazole ring’s electron-deficient regions for potential binding pockets.

- In Vitro Assays : Test against microbial strains (e.g., E. coli, S. aureus) via broth microdilution (MIC values). Compare with structurally similar compounds (e.g., 5-methyl-1,2,4-oxadiazoles) to establish structure-activity relationships (SARs) .

Distinction Between Basic and Advanced Questions

- Basic : Focus on foundational techniques (synthesis, characterization, safety).

- Advanced : Address mechanistic complexity, computational integration, and interdisciplinary validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.